molecular formula C22H22ClN3O2 B2435630 {6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326900-09-7

{6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No.: B2435630
CAS No.: 1326900-09-7
M. Wt: 395.89
InChI Key: OXUXFQAXNIAFGX-UHFFFAOYSA-N
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Description

{6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structural properties, which make it valuable in various fields such as drug development, medicinal chemistry, and biological studies.

Preparation Methods

The synthesis of {6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multiple steps, including the formation of the quinoline core, chlorination, and subsequent functionalization with the morpholine and 4-methylbenzylamine groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Quinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 6-position of the quinoline ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the process efficiently.

Chemical Reactions Analysis

{6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

{6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

When compared to similar compounds, {6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline core but differ in their substituents and biological activities.

    Morpholine Derivatives: Compounds like morpholine itself and its various substituted derivatives, which are used in different industrial and pharmaceutical applications.

    Benzylamine Derivatives: Compounds such as benzylamine and its substituted analogs, which are important intermediates in organic synthesis.

Overall, the unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound in scientific research.

Properties

IUPAC Name

[6-chloro-4-[(4-methylphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-15-2-4-16(5-3-15)13-25-21-18-12-17(23)6-7-20(18)24-14-19(21)22(27)26-8-10-28-11-9-26/h2-7,12,14H,8-11,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUXFQAXNIAFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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